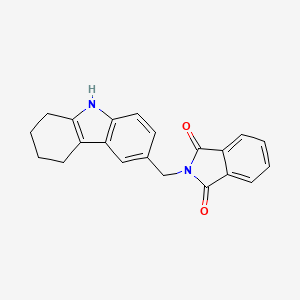

2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Description

2-(2,3,4,9-Tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a heterocyclic organic compound characterized by a fused isoindole-dione core substituted with a carbazole-derived moiety. Its molecular formula is C₂₁H₁₈N₂O₂, with a molecular weight of 330.39 g/mol . It is cataloged under CAS number 68375-17-7 and is available commercially with 95% purity .

Properties

IUPAC Name |

2-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c24-20-15-6-1-2-7-16(15)21(25)23(20)12-13-9-10-19-17(11-13)14-5-3-4-8-18(14)22-19/h1-2,6-7,9-11,22H,3-5,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBFCGKPOYZRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN4C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,3,4,9-tetrahydro-1H-carbazol-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS Number: 713486) has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a carbazole moiety and an isoindole dione. Its molecular formula is with a molecular weight of approximately 346.38 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H18N2O2 |

| Molecular Weight | 346.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 713486 |

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 5 µM against A549 lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study:

In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that it reduced cell viability significantly in a dose-dependent manner, with an IC50 value of approximately 4 µM for MCF-7 cells .

Neuroprotective Effects

The compound also demonstrates neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis. This activity is attributed to its ability to scavenge free radicals and modulate neuroinflammatory pathways.

Mechanism of Action:

The neuroprotective effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and the activation of antioxidant defense mechanisms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the carbazole and isoindole moieties have been explored to enhance potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Methylation at N position | Increased anticancer activity |

| Hydroxyl substitution on isoindole | Enhanced neuroprotection |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities further. For instance, derivatives with varying substitutions on the isoindole ring have shown improved selectivity towards cancer cells while reducing cytotoxicity towards normal cells.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural and Physicochemical Differences

The following table highlights key structural and physicochemical distinctions between the target compound and analogous isoindole-dione derivatives:

Key Observations:

Amino-phenylsulfanyl and nitro analogs exhibit electron-rich (amino) or electron-deficient (nitro) substituents, which may influence redox activity or binding affinity in biological systems .

Molecular Weight and Lipophilicity :

- The target compound has the highest molecular weight (330.39 g/mol), suggesting lower solubility in aqueous media compared to lighter analogs (e.g., 233.27 g/mol for the hydroxy-methylpropyl derivative) .

- The carbazole moiety likely increases lipophilicity (logP), which could enhance membrane permeability but reduce water solubility .

Functional and Application-Based Differences

- Biological Activity: While direct pharmacological data for the target compound is lacking, structurally related isoindole-diones are known for enzyme inhibition (e.g., kinase or phosphodiesterase targets) due to their planar, heterocyclic cores . The nitro analog of compound 2, for instance, may act as a redox-active probe or inhibitor .

Material Science Applications : Carbazole derivatives are widely used in optoelectronics for their charge-transport properties. The target compound’s fused aromatic system could make it a candidate for organic semiconductors, though this remains speculative without experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.